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Topic: Analysis of the Pizuglanstat Phase [l REACH-DMD Study Outcome Audience:
Researchers, scientists, and drug development professionals. Last Updated: November 10,
2025

This document provides a technical overview of the Phase Il REACH-DMD trial for
pizuglanstat and addresses the key question of why the study did not meet its primary
endpoint.

Frequently Asked Questions (FAQs)

Q1: Why did pizuglanstat not meet its primary endpoint in the REACH-DMD study?

Al: The Phase Ill REACH-DMD trial, investigating pizuglanstat in ambulatory boys with
Duchenne muscular dystrophy (DMD), did not meet its primary endpoint because it failed to
demonstrate a statistically significant difference in the "mean change from baseline to 52
weeks in the time to rise from the floor" between the pizuglanstat-treated group and the
placebo group.[1][2][3][4][5][6] Essentially, the drug did not show a measurable benefit over
placebo on this specific functional task within the one-year timeframe of the study.[5]

Q2: What is the mechanism of action for pizuglanstat?
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A2: Pizuglanstat (TAS-205) is a selective inhibitor of hematopoietic prostaglandin D synthase
(HPGDS).[1][6] The therapeutic hypothesis was that by inhibiting HPGDS, the drug would
reduce the production of prostaglandin D2 (PGD2), which is believed to exacerbate the
inflammatory response and muscle necrosis in the muscles of DMD patients.[1][3] This
approach was intended to be applicable regardless of the specific dystrophin gene mutation.[3]

[6]
Q3: Has the quantitative data from the REACH-DMD study been released?

A3: No. As of the latest announcements, Taiho Pharmaceutical has stated that the detailed
results from the REACH-DMD study, including specific quantitative data for the primary and
secondary endpoints, will be presented at an upcoming academic conference.[1][2][4][6] Both
the ambulatory and non-ambulatory cohorts of the trial have been discontinued.

Q4: What was the primary endpoint chosen for the study?

A4: The primary endpoint for the ambulatory cohort was the mean change from baseline to
week 52 in the time to rise from the floor (TTRF).[1][6] This is a functional measure intended to
assess muscle strength and function in DMD patients.

Troubleshooting and Future Research Directions

While the specific data is not yet public, the outcome of the REACH-DMD study prompts critical
analysis for future DMD research. This section explores potential factors that may have
contributed to the result and offers considerations for subsequent experimental design.
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Area of Investigation

Potential Issue

Troubleshooting / Future
Considerations

Mechanism of Action (MoA)

The HPGDS pathway's role in
disease progression may be
less critical than hypothesized,
or its inhibition may not
translate to a functional benefit
in the chosen patient

population.

- Preclinical Models: Re-
evaluate the MoA in advanced
preclinical models. Does the
timing of intervention matter?
Is the inflammatory component
targeted by pizuglanstat a
primary driver of functional
decline at this stage of DMD? -
Biomarker Analysis: When
study data is released, analyze
biomarkers related to HPGDS
inhibition and inflammation to
confirm target engagement

and downstream effects.

Primary Endpoint Selection

The "time to rise from the floor"
may not have been sensitive
enough to detect subtle
changes over a 52-week
period in this specific patient
population (ambulatory boys
aged 5+).

- Composite Endpoints:
Consider using composite
functional endpoints that
combine multiple measures of
motor ability (e.g., North Star
Ambulatory Assessment, 6-
Minute Walk Test) to provide a
more comprehensive view of
the disease. - Endpoint
Stratification: Analyze if the
chosen endpoint is appropriate
for the specific age and
disease stage of the enrolled
population. Natural history
data is critical in selecting
endpoints where a therapeutic
effect can be realistically
detected above the noise of

disease progression.
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Patient Population

The heterogeneity of disease
progression in DMD, even
within a defined age group,
could have masked a potential

treatment effect.

- Subgroup Analysis: Once
available, detailed results
should be scrutinized for any
potential benefit in specific
subgroups (e.g., based on
age, baseline function, or
specific mutations). -
Enrichment Strategies: Future
trials could use stricter
inclusion criteria based on
biomarkers or rate of
progression to enroll a more
homogeneous population,
potentially increasing the
power to detect a treatment

effect.

Dosing and Exposure

The dose of pizuglanstat used
may not have achieved
sufficient target engagement in
the muscle tissue to elicit a

therapeutic effect.

- PK/PD Modeling: Correlate
pharmacokinetic data with
pharmacodynamic markers of
HPGDS inhibition in tissue (if
available from preclinical or
Phase I/l studies) to ensure
adequate dosing was
achieved. - Dose-Ranging
Studies: Ensure Phase Il
studies adequately explore the
dose-response relationship
before proceeding to a large-

scale Phase Il trial.

Data Presentation
Table 1: REACH-DMD Study (Ambulatory Cohort) Design
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Parameter Description
) A Phase 3 Study of TAS-205 in Patients With
Study Title
Duchenne Muscular Dystrophy (REACH-DMD)
ClinicalTrials.gov ID NCT04587908[5]
Phase Phase I

Study Design

Randomized, Double-Blind, Placebo-Controlled,
Multi-Center[1][6]

Patient Population

Ambulatory male patients with a confirmed

diagnosis of DMD

Age Range

5 years and older[1][5]

Number of Patients

82[1]

Locations 26 sites in Japan[1]
1. Pizuglanstat (TAS-205), administered orally
Treatment Arms twice daily 2. Placebo, administered orally twice

daily[1][6]

Treatment Duration

52 weeks[1][6]

Primary Endpoint

Mean change from baseline to 52 weeks in the

time to rise from the floor[1][6]

Table 2: Primary Endpoint Results (Ambulatory Cohort)

Parameter

Pizuglanstat Group

Placebo Group p-value

Mean Change from
Baseline in Time to
Rise from the Floor

(seconds)

Data Not Disclosed

Not Statistically
Significant[1][6]

Data Not Disclosed

Confidence Interval

Data Not Disclosed

Data Not Disclosed N/A

Note: Specific quantitative results are pending presentation at an upcoming academic

conference.[1][2][6]
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Experimental Protocols
Key Methodologies: Ambulatory Cohort

1. Patient Selection (Inclusion Criteria Summary):

» Confirmed diagnosis of dystrophinopathy via genetic test.
e Male, aged 5 years or older.

o Ambulatory (able to walk independently).

e Screening test requirement: Time to rise from the floor must be > 3 seconds and < 10
seconds.

e Screening test requirement: Able to complete a 6-minute walking test of 350 meters or more.
» Stable corticosteroid dosing for at least 3 months prior to enrollment.
2. Primary Endpoint Assessment: Time to Rise from the Floor (TTRF)

o Objective: To measure the time it takes for a patient to stand up from a supine (lying on the
back) position on the floor.

e Procedure (General): While a specific, detailed protocol for the REACH-DMD study has not
been published, standard TTRF tests involve instructing the patient to lie flat on their back
and then rise to a standing position as quickly as possible without assistance. The time from
the instruction to the moment the patient is fully upright is recorded with a stopwatch. This
functional test assesses proximal muscle strength and coordination.

Visualizations
Signaling Pathway of Pizuglanstat
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Caption: Proposed mechanism of action for pizuglanstat in DMD.

REACH-DMD Ambulatory Cohort Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Taiho's Pizuglanstat Fails to Meet Primary Endpoint in Phase Il Duchenne Muscular
Dystrophy Trial [trial. medpath.com]

o 2. firstwordpharma.com [firstwordpharma.com]

o 3. Taiho’s pizuglanstat fails in phase 11l DMD trial | BioWorld [bioworld.com]

e 4. Taiho's late-stage Duchenne candidate fails trial | pharmaphorum [pharmaphorum.com]
o 5. Taiho’s DMD therapy misses the mark in Phase lll trial [clinicaltrialsarena.com]

o 6. Phase lll Clinical Study with Therapeutic Drug for Duchenne Muscular Dystrophy (TAS-
205) in Japan Did Not Meet Its Primary Endpoint | 2025 | TAIHO PHARMA [taiho.co.jp]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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